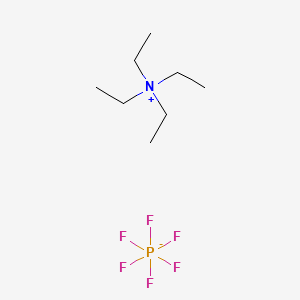

Tetraethylammonium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKUOIXSIDDDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195552 | |

| Record name | Ammonium, tetraethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429-07-2 | |

| Record name | Tetraethylammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, tetraethyl-, hexafluorophosphate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 429-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, tetraethyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tetraethylammonium Hexafluorophosphate: A Technical Guide for Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of Tetraethylammonium (B1195904) hexafluorophosphate (B91526) (TEAHFP), a quaternary ammonium (B1175870) salt extensively utilized as a supporting electrolyte in electrochemical studies and various organic reactions. This document details the chemical properties of the reactants and product, a step-by-step experimental protocol for its synthesis via ion exchange, and a purification method based on recrystallization. All quantitative data is presented in tabular format for clarity. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and purification processes, adhering to specified formatting requirements for researchers, scientists, and drug development professionals.

Introduction

Tetraethylammonium hexafluorophosphate, with the chemical formula [(C₂H₅)₄N][PF₆], is a white, crystalline solid highly valued in the scientific community for its electrochemical stability and solubility in polar organic solvents.[1] Its primary application lies in its use as a supporting electrolyte in non-aqueous electrochemistry, where it provides a wide electrochemical window and good ionic conductivity.[2] This guide outlines a common and effective method for the laboratory-scale synthesis of TEAHFP.

Chemical Data and Properties

A summary of the key physical and chemical properties of the reactants and the final product is presented below for easy reference.

Table 1: Properties of Reactants and Product

| Property | Tetraethylammonium Bromide (TEABr) | Potassium Hexafluorophosphate (KPF₆) | This compound (TEAHFP) |

| Chemical Formula | C₈H₂₀BrN | KPF₆[3] | C₈H₂₀F₆NP |

| Molar Mass | 210.16 g/mol [4][5][6] | 184.06 g/mol [3][7] | 275.22 g/mol [2] |

| Appearance | White solid | Colorless/white solid[3] | White to off-white solid |

| Density | 1.4 g/cm³ | 2.75 g/cm³[3] | Not readily available |

| Melting Point | Decomposes | 575 °C[3] | ≥300 °C[2] |

| Solubility in Water | Soluble | 8.35 g/100 mL at 25 °C[3] | Soluble |

| Solubility in Other Solvents | Soluble in ethanol, chloroform, acetonitrile[6] | Slightly soluble in organic solvents | Soluble in alcohol and acetonitrile |

| CAS Number | 71-91-0[6] | 17084-13-8 | 429-07-2 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Metathesis Reaction

This protocol describes a common method for synthesizing TEAHFP through a counter-ion exchange reaction between Tetraethylammonium bromide and Potassium hexafluorophosphate. This procedure has been adapted from a well-established synthesis for the analogous tetrabutylammonium (B224687) salt.

Materials:

-

Tetraethylammonium bromide (TEABr)

-

Potassium hexafluorophosphate (KPF₆)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants:

-

In a beaker, dissolve 2.10 g (0.01 mol) of Tetraethylammonium bromide in 30 mL of deionized water.

-

In a separate beaker, dissolve 1.84 g (0.01 mol) of Potassium hexafluorophosphate in 30 mL of deionized water.

-

-

Reaction:

-

Combine the two aqueous solutions in a flask equipped with a magnetic stir bar.

-

To this aqueous mixture, add 30 mL of dichloromethane to create a biphasic system.

-

Stir the mixture vigorously at room temperature for 12-24 hours. During this time, the tetraethylammonium cation and the hexafluorophosphate anion will preferentially move into the organic layer.

-

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower organic layer (dichloromethane).

-

Wash the organic layer three times with 15 mL portions of deionized water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent from the organic solution.

-

Remove the dichloromethane using a rotary evaporator to yield the crude this compound as a white solid.

-

Purification by Recrystallization

For applications requiring high purity, such as electrochemistry, the synthesized TEAHFP should be recrystallized.

Materials:

-

Crude this compound

-

Deionized water

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Dissolution:

-

Place the crude TEAHFP in a beaker.

-

Add a minimal amount of hot deionized water and heat the mixture while stirring until the solid is completely dissolved. A ratio of approximately 3.3 mL of water for every 0.8 g of the salt can be used as a starting point.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

To maximize crystal formation, place the beaker in an ice bath for at least 30 minutes.

-

-

Isolation and Drying:

-

Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any residual water.

-

Visualized Workflows

The following diagrams illustrate the synthesis and purification processes.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Caption: Ionic reaction scheme for the synthesis of TEAHFP.

References

- 1. reddit.com [reddit.com]

- 2. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. rsc.org [rsc.org]

- 5. Potassium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Tetraethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) hexafluorophosphate (B91526) ((C₂H₅)₄NPF₆), often abbreviated as TEAPF₆, is a quaternary ammonium (B1175870) salt that serves as a crucial component in various electrochemical applications. Its high ionic conductivity, wide electrochemical window, and good thermal stability make it a preferred supporting electrolyte in non-aqueous electrochemistry, including in the development of batteries, supercapacitors, and sensors.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of TEAPF₆, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows. While primarily utilized in materials science and electrochemistry, its properties are of interest to drug development professionals for understanding formulation and delivery systems that may involve similar ionic species.

Core Chemical and Physical Properties

Tetraethylammonium hexafluorophosphate is a white to off-white crystalline solid.[3] It is known to be hygroscopic and should be handled and stored in a dry, inert atmosphere to prevent moisture absorption.[3]

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀F₆NP | [3] |

| Molecular Weight | 275.22 g/mol | |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | ≥300 °C | [3] |

| Density | 1.3000 g/cm³ | [4] |

| Solubility in Water | 8.1 g/L at 19 °C | [3] |

| Solubility in Acetonitrile (B52724) | 0.1 g/mL | [3] |

| General Solubility | Soluble in water, alcohol, and acetonitrile. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and key characterization experiments involving tetraalkylammonium hexafluorophosphate salts are provided below.

Synthesis of Tetraalkylammonium Hexafluorophosphate via Metathesis Reaction

The synthesis of tetraalkylammonium hexafluorophosphate salts is typically achieved through a metathesis (ion exchange) reaction. The following protocol is adapted from the synthesis of the analogous compound, tetrabutylammonium (B224687) hexafluorophosphate, and is a representative method.[5][6]

Materials:

-

Tetraethylammonium bromide ((C₂H₅)₄NBr)

-

Potassium hexafluorophosphate (KPF₆)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Reactants:

-

Prepare an aqueous solution of potassium hexafluorophosphate by dissolving one molar equivalent in a minimal amount of deionized water.

-

Prepare an organic solution of tetraethylammonium bromide by dissolving one molar equivalent in dichloromethane.

-

-

Reaction:

-

Combine the aqueous and organic solutions in a flask equipped with a magnetic stirrer.

-

Stir the resulting biphasic mixture vigorously at room temperature for 24 hours to facilitate the ion exchange. The hexafluorophosphate anion will transfer to the organic phase to pair with the tetraethylammonium cation.

-

-

Separation and Washing:

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower organic layer, which contains the desired product.

-

Wash the organic phase three times with deionized water to remove any residual potassium bromide and other water-soluble impurities.[5]

-

-

Drying and Solvent Removal:

-

Dry the organic phase over an anhydrous drying agent such as sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the solid product.

-

-

Purification (Recrystallization):

-

For high-purity applications, the crude product should be recrystallized. A common method is to dissolve the solid in a minimal amount of hot absolute ethanol, followed by slow cooling to induce crystallization. The purified crystals can then be collected by vacuum filtration.[6]

-

Determination of Electrochemical Window by Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard technique to determine the electrochemical stability window of an electrolyte. The following is a general protocol.

Materials and Equipment:

-

This compound (electrochemical grade)

-

Anhydrous solvent (e.g., acetonitrile or propylene (B89431) carbonate)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/Ag⁺ or saturated calomel (B162337) electrode with a salt bridge)

-

Counter electrode (e.g., platinum wire or mesh)

-

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Electrolyte Preparation:

-

Inside an inert atmosphere glovebox, prepare a 0.1 M solution of TEAPF₆ in the chosen anhydrous solvent.

-

-

Cell Assembly:

-

Assemble the three-electrode cell, ensuring the reference electrode tip is positioned close to the working electrode.

-

-

Deaeration:

-

Purge the electrolyte solution with the inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a background CV scan of the electrolyte solution to establish the baseline current and potential window.

-

Scan the potential towards positive values to determine the anodic (oxidation) limit and towards negative values to determine the cathodic (reduction) limit. These limits are typically defined as the potentials at which a significant and irreversible increase in current is observed.

-

Thermal Stability Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.[7]

Apparatus:

-

TGA/DSC instrument

-

Crucible (e.g., alumina (B75360) or platinum)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the TEAPF₆ sample into the TGA/DSC crucible.

-

-

Instrument Setup:

-

Place the sample crucible in the instrument furnace.

-

Purge the furnace with the inert gas at a flow rate of approximately 50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA thermogram will show the mass loss as a function of temperature, indicating the onset of decomposition.

-

The DSC thermogram will show heat flow, indicating endothermic or exothermic events such as melting or decomposition.

-

Purity Assessment by Ion Chromatography

Ion chromatography is a suitable method for determining the purity of TEAPF₆ by quantifying the hexafluorophosphate anion and detecting any anionic impurities.

Instrumentation and Conditions:

-

Ion chromatograph with a conductivity detector

-

Analytical column suitable for anion separation (e.g., Dionex IonPac AS22)

-

Eluent: A mixture of carbonate and acetonitrile is often used.

-

Sample Preparation: The TEAPF₆ sample is typically dissolved in a mixture of acetonitrile and water, then filtered before injection.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining the electrochemical window using Cyclic Voltammetry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20100317511A1 - Manufacturing method of hexafluorophosphate - Google Patents [patents.google.com]

- 3. This compound | 429-07-2 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 6. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetraethylammonium Hexafluorophosphate (CAS number 429-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium hexafluorophosphate (B91526) (TEAPF6) is a quaternary ammonium (B1175870) salt with the chemical formula C8H20F6NP. It is a white, crystalline powder that is widely utilized in various fields of chemical research and development. Its key properties, including high ionic conductivity, a wide electrochemical window, and thermal stability, make it an invaluable component in electrochemistry, particularly as a supporting electrolyte in non-aqueous systems. Furthermore, its ability to facilitate reactions between reactants in different phases has established its role as an effective phase-transfer catalyst in organic synthesis. This guide provides a comprehensive overview of the technical data and experimental applications of Tetraethylammonium hexafluorophosphate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for its use in experimental design.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 429-07-2 | [1] |

| Molecular Formula | C8H20F6NP | [1] |

| Molecular Weight | 275.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ≥300 °C (decomposes) | [1] |

| Density | 1.3000 g/cm³ | [2] |

Table 2: Solubility

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Acetonitrile (B52724) | 10 g/100 mL | 25 | [3] |

| Water | 0.81 g/100 mL | 19 | [1] |

| Methanol | Soluble | Not Specified | [2] |

| Dichloromethane (B109758) | Soluble | Not Specified | |

| Propylene Carbonate | Soluble | Not Specified | [4] |

Table 3: Electrochemical Properties

| Property | Value | Conditions | Reference(s) |

| Ionic Conductivity | ~60 mS/cm | 1M in Acetonitrile | [5] |

| Electrochemical Window | Approx. 5.7 V | vs. Li/Li+ in Acetonitrile | [5] |

Table 4: Thermal Properties

| Property | Value | Conditions | Reference(s) |

| Decomposition Temperature (TGA) | Onset >300 °C | 10 °C/min, N2 atmosphere | [6][7] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound via a metathesis reaction between Tetraethylammonium bromide and Potassium hexafluorophosphate.[8]

Materials:

-

Tetraethylammonium bromide (TEABr)

-

Potassium hexafluorophosphate (KPF6)

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolution of Reactants:

-

Dissolve Tetraethylammonium bromide (1.0 molar equivalent) in dichloromethane.

-

In a separate flask, dissolve Potassium hexafluorophosphate (1.05 molar equivalents) in deionized water.

-

-

Reaction:

-

Combine the two solutions in a separatory funnel.

-

Shake the funnel vigorously for 15-20 minutes to facilitate the ion exchange reaction.

-

-

Separation and Washing:

-

Allow the layers to separate. The bottom organic layer contains the product.

-

Drain the organic layer and wash it three times with deionized water to remove any remaining inorganic salts.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the solid product.

-

-

Final Drying:

-

Dry the resulting white solid under vacuum at 60-80 °C for several hours to remove any residual solvent.

-

Synthesis Workflow of TEAPF6

Cyclic Voltammetry using this compound as a Supporting Electrolyte

This protocol outlines the use of TEAPF6 as a supporting electrolyte for the cyclic voltammetry of a ferrocene (B1249389) standard.[9][10][11]

Materials:

-

This compound (TEAPF6)

-

Ferrocene

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

-

Potentiostat

Procedure:

-

Electrolyte Preparation:

-

Prepare a 0.1 M solution of TEAPF6 in anhydrous acetonitrile. This will serve as the supporting electrolyte.

-

-

Analyte Solution Preparation:

-

Prepare a 1-5 mM solution of ferrocene in the 0.1 M TEAPF6/acetonitrile electrolyte solution.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

Fill the cell with the ferrocene analyte solution.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the potential window (e.g., -0.2 V to 0.8 V vs. Ag/AgCl for ferrocene) and the scan rate (e.g., 100 mV/s).

-

Initiate the cyclic voltammetry scan and record the voltammogram.

-

Cyclic Voltammetry Workflow

Phase-Transfer Catalysis: Nucleophilic Substitution

This protocol describes a classic example of a phase-transfer catalyzed nucleophilic substitution reaction, the cyanation of an alkyl halide.[12][13]

Materials:

-

Sodium cyanide (NaCN)

-

This compound (TEAPF6)

-

Water

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane and toluene (the organic phase).

-

In a separate beaker, prepare an aqueous solution of sodium cyanide.

-

-

Addition of Catalyst and Reactant:

-

Add the aqueous sodium cyanide solution to the flask containing the 1-bromooctane and toluene.

-

Add a catalytic amount of this compound (typically 1-5 mol%).

-

-

Reaction:

-

Heat the two-phase mixture to reflux with vigorous stirring. The TEAPF6 will facilitate the transfer of the cyanide nucleophile from the aqueous phase to the organic phase.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-cyanooctane.

-

-

Purification:

-

Purify the crude product by distillation or column chromatography.

-

Phase-Transfer Catalysis Mechanism

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood when handling the solid.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and important chemical for a range of applications in research and development. Its well-defined physicochemical properties, coupled with its utility as a supporting electrolyte and phase-transfer catalyst, make it a valuable tool for electrochemists and organic chemists alike. Proper understanding of its properties, experimental protocols, and safety considerations is crucial for its effective and safe utilization in the laboratory.

References

- 1. This compound | 429-07-2 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound for electrochemical analysis, = 99.0 429-07-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. joac.info [joac.info]

- 8. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 9. react.rutgers.edu [react.rutgers.edu]

- 10. utep.edu [utep.edu]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. littleflowercollege.edu.in [littleflowercollege.edu.in]

Tetraethylammonium Hexafluorophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical and electrochemical properties of Tetraethylammonium hexafluorophosphate (B91526) (TEAPF6). The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile quaternary ammonium (B1175870) salt in their work.

Core Physicochemical Properties

Tetraethylammonium hexafluorophosphate is a white, crystalline powder known for its high thermal stability and solubility in various organic solvents.[1] These properties make it an excellent supporting electrolyte in a wide range of electrochemical applications.

| Property | Value | Reference(s) |

| Molecular Weight | 275.22 g/mol | [2][3][4][5] |

| Molecular Formula | C8H20F6NP | [2][4] |

| CAS Number | 429-07-2 | [2][3][4] |

| Melting Point | >300 °C | [2][3][5] |

| Appearance | Colorless or almost white powder/crystal | [1][2] |

| Solubility | Soluble in water, alcohol, and acetonitrile (B52724). | [1][6] |

| Hygroscopicity | Sensitive to moisture | [6][7] |

Electrochemical Profile

TEAPF6 is widely employed as a supporting electrolyte in non-aqueous electrochemistry due to its broad electrochemical window and good ionic conductivity. These characteristics are crucial for accurate and reliable electrochemical measurements, such as cyclic voltammetry.

| Property | Value | Notes | Reference(s) |

| Electrochemical Window | Approximately 2.7 - 3.0 V in acetonitrile (ACN) | The electrochemical window is highly dependent on the solvent and electrode material. The hexafluorophosphate anion (PF₆⁻) is noted for its high anodic stability. | [3] |

| Ionic Conductivity | High, comparable to TEABF₄ in similar solvents | In 1M acetonitrile, the ionic conductivity is approximately 60 mS/cm, while in 1M propylene (B89431) carbonate, it is around 13 mS/cm. Acetonitrile-based electrolytes generally show higher conductivity due to lower viscosity. | [3] |

| Thermal Stability | High | Tetraalkylammonium hexafluorophosphates generally exhibit high thermal stability, with decomposition of the cation leading to the formation of stable alkenes, tertiary amines, HF, and PF5. | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and application of tetraalkylammonium hexafluorophosphates are essential for reproducible research. Below are representative protocols.

Synthesis of Tetraalkylammonium Hexafluorophosphate via Ion Exchange

This protocol describes a general and common method for synthesizing tetraalkylammonium hexafluorophosphates, such as the closely related Tetrabutylammonium hexafluorophosphate (TBAPF6), through a counter-ion exchange reaction.[9]

Materials:

-

Tetraalkylammonium bromide (e.g., Tetrabutylammonium bromide)

-

Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)[9]

-

Dichloromethane (CH₂Cl₂) or Acetone[9]

-

Deionized water

-

Anhydrous sodium carbonate (Na₂CO₃) or anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution of Reactants: Prepare an aqueous solution of potassium hexafluorophosphate and an organic solution of the tetraalkylammonium bromide in dichloromethane.[10]

-

Reaction: Combine the aqueous and organic solutions in a flask and stir the biphasic mixture vigorously at room temperature for 24 hours.[9][10] During this period, the tetraalkylammonium cation and the hexafluorophosphate anion will combine in the organic layer.

-

Separation and Washing: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase and wash it three times with deionized water.[9][10]

-

Drying and Filtration: Dry the organic phase over an anhydrous drying agent like sodium carbonate or magnesium sulfate.[9] Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the solid product.

-

Drying: Dry the resulting solid under vacuum at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 18 hours) to yield the final product.[10]

Purification by Recrystallization

For high-precision electrochemical experiments, purification of the commercially available salt is often necessary to remove impurities.

Materials:

-

Crude this compound

-

Absolute ethanol

-

Deionized water (optional)

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve the crude TEAPF6 in a minimal amount of hot absolute ethanol.[11]

-

Crystallization: Allow the solution to cool slowly to room temperature. For enhanced precipitation, the solution can be further cooled in an ice bath.[11]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

-

Washing: Wash the crystals with a cold ethanol/water mixture.[11]

-

Drying: Dry the purified crystals in a vacuum oven at an elevated temperature (e.g., 100°C) for an extended period (e.g., 48 hours).[11]

-

Storage: Store the purified TEAPF6 in a desiccator or a glovebox to prevent moisture absorption.[11]

Application in Cyclic Voltammetry

TEAPF6 is a standard choice as a supporting electrolyte for investigating the redox properties of chemical species in non-aqueous solutions.

Materials:

-

Purified this compound

-

Anhydrous acetonitrile (ACN) or other suitable organic solvent

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of TEAPF6 in the chosen anhydrous solvent.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and cleaned before use.

-

Deoxygenation: Add the electrolyte solution to the cell and purge with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[2]

-

Background Scan: Perform a cyclic voltammetry scan of the electrolyte solution alone to establish the background current and the potential window.[2]

-

Analyte Addition and Measurement: Add the analyte of interest to the cell (typically in the millimolar range) and run the cyclic voltammetry experiment within the determined potential window.

-

Data Analysis: Analyze the resulting voltammogram to determine key electrochemical parameters such as peak potentials and currents.

References

- 1. This compound | 429-07-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tetramethylammonium Hexafluorophosphate|Electrolyte & Catalyst [benchchem.com]

- 5. テトラエチルアンモニウムヘキサフルオロホスファート for electrochemical analysis, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of Tetraethylammonium Hexafluorophosphate in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylammonium (B1195904) hexafluorophosphate (B91526) (Et₄NPF₆) in acetonitrile (B52724). This information is critical for its application as a supporting electrolyte in electrochemical studies, a phase-transfer catalyst, and in the synthesis of various organic and inorganic compounds. This document outlines the available quantitative solubility data, a detailed experimental protocol for its determination, and a conceptual visualization of the solute-solvent interactions.

Quantitative Solubility Data

Tetraethylammonium hexafluorophosphate exhibits high solubility in polar aprotic solvents such as acetonitrile.[1][2][3] The most frequently cited solubility value is approximately 0.1 g/mL.[4] However, the temperature at which this solubility was determined is not consistently specified in the available literature. It is a common characteristic for ionic compounds that solubility increases with temperature.[3]

Due to the limited availability of specific data points across a range of temperatures, the following table summarizes the currently available information. Researchers requiring precise solubility data for specific applications are advised to determine it experimentally using the protocol outlined in the subsequent section.

| Temperature (°C) | Solubility ( g/100 g Acetonitrile) | Molar Concentration (mol/L) | Reference |

| Not Specified | ~10 | ~0.36 | [4] |

Note: The molar concentration is an estimation based on the density of acetonitrile (0.786 g/mL) and the molar mass of this compound (275.22 g/mol ).

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed gravimetric method for the precise determination of the solubility of this compound in acetonitrile at various temperatures.

2.1 Materials and Equipment

-

This compound (high purity, dried under vacuum)

-

Acetonitrile (anhydrous, HPLC grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate and temperature controller

-

Calibrated temperature probe

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Glass syringes

-

Pre-weighed glass vials with airtight caps

-

Drying oven or vacuum oven

-

Spatula and weighing paper

-

Volumetric flasks and pipettes

2.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a known mass of acetonitrile in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Place the sealed vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Draw a known volume of the clear supernatant into a pre-weighed, airtight syringe fitted with a 0.2 µm PTFE filter. It is critical to perform this step while maintaining the temperature of the solution to prevent any change in solubility.

-

-

Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, dry glass vial and securely cap it.

-

Determine the mass of the vial containing the solution to calculate the exact mass of the collected aliquot.

-

-

Solvent Evaporation:

-

Carefully evaporate the acetonitrile from the vial. This can be achieved by placing the vial in a fume hood with a gentle stream of nitrogen or by using a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solid residue is completely dry.

-

To ensure all solvent is removed, continue drying until a constant mass of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Let:

-

m₁ = mass of the empty vial

-

m₂ = mass of the vial + saturated solution

-

m₃ = mass of the vial + dry residue (solute)

-

-

The mass of the solute is m_solute = m₃ - m₁.

-

The mass of the solvent (acetonitrile) is m_solvent = m₂ - m₃.

-

The solubility in grams per 100 g of acetonitrile is calculated as: Solubility = (m_solute / m_solvent) × 100

-

2.3 Safety Precautions

-

Acetonitrile is flammable and toxic. All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound can be irritating to the skin and eyes. Handle with care.

Visualizations

3.1 Experimental Workflow for Solubility Determination

The logical steps for the experimental determination of solubility are outlined in the following workflow diagram.

3.2 Solvation of this compound in Acetonitrile

The dissolution of this compound in acetonitrile involves the dissociation of the salt into its constituent ions, the tetraethylammonium cation (Et₄N⁺) and the hexafluorophosphate anion (PF₆⁻), and their subsequent solvation by acetonitrile molecules. The following diagram illustrates this conceptual relationship.

References

Tetraethylammonium Hexafluorophosphate: A Technical Guide to its Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal characteristics of tetraethylammonium (B1195904) hexafluorophosphate (B91526) (TEAHFP), a quaternary ammonium (B1175870) salt with applications in electrochemistry and as a supporting electrolyte. A key physical property for the handling and application of this compound is its melting point, which dictates its thermal stability and phase behavior.

Thermal Properties of Tetraethylammonium Hexafluorophosphate

The reported melting point of this compound suggests that it has high thermal stability. Commercial suppliers consistently report that the compound does not have a sharp melting point but rather decomposes at or above 300 °C.

Data Presentation: Melting Point

| Compound Name | Molecular Formula | CAS Number | Reported Melting Point (°C) | Notes |

| This compound | C₈H₂₀F₆NP | 429-07-2 | ≥300 | Decomposition observed at this temperature. |

Experimental Determination of Melting Point

The melting point and thermal stability of this compound are typically determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental protocols for tetraethylammonium hexafluor

A Comprehensive Technical Guide to the Thermal Stability of Tetraethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of Tetraethylammonium (B1195904) hexafluorophosphate (B91526) (TEAPF₆), an important ionic liquid with applications in electrochemistry and as a supporting electrolyte. This document outlines its thermal properties, decomposition behavior, and the experimental protocols used for its characterization.

Core Thermal Properties

Tetraethylammonium hexafluorophosphate is a white crystalline solid that is soluble in polar solvents such as water, alcohol, and acetonitrile.[1] Its thermal stability is a critical parameter for its application in various thermal and electrochemical processes.

Quantitative Thermal Data

The thermal behavior of this compound is characterized by its melting and decomposition points. There is some variability in the reported data, which may be attributed to different experimental conditions and sample purity.

| Thermal Property | Value (°C) | Notes |

| Melting Point | ≥300[1] | From literature and supplier data. |

| Decomposition Temperature (Tdec) | 250 (dec.) | As noted by some suppliers. |

| Decomposition Temperature (Tdec) | ~334 | Inferred from studies on similar quaternary ammonium (B1175870) hexafluorophosphates. |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information on its thermal stability and decomposition profile.[2][3][4]

Experimental Protocol:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Crucible: Platinum or alumina (B75360) crucible.

-

Sample Size: 5-10 mg of this compound.

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events.[5][6][7]

Experimental Protocol:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Crucible: Hermetically sealed aluminum pans.

-

Sample Size: 2-5 mg of this compound.

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic events that may precede decomposition. The peak temperature of the melting endotherm is taken as the melting point.

Synthesis of this compound

The most common method for synthesizing this compound is through a metathesis (ion exchange) reaction.[8][9] This involves the reaction of a tetraethylammonium halide (e.g., bromide or chloride) with an alkali metal or ammonium hexafluorophosphate salt in a suitable solvent.

Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound via a metathesis reaction.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from the synthesis of similar quaternary ammonium hexafluorophosphates.[10]

-

Reactant Preparation:

-

Dissolve one molar equivalent of tetraethylammonium bromide in dichloromethane (B109758).

-

In a separate vessel, dissolve one molar equivalent of potassium hexafluorophosphate in deionized water.

-

-

Reaction:

-

Add the aqueous solution of potassium hexafluorophosphate to the organic solution of tetraethylammonium bromide.

-

Stir the resulting biphasic mixture vigorously at room temperature for 24 hours to facilitate complete ion exchange.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The lower organic layer contains the product.

-

Wash the organic layer three times with deionized water to remove any residual potassium bromide and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the solid product.

-

Dry the resulting white solid under high vacuum to remove any residual solvent.

-

Decomposition Pathway

The thermal decomposition of quaternary ammonium hexafluorophosphates can proceed through different mechanisms, primarily Hofmann elimination (E2) or nucleophilic substitution (SN2). The presence of β-hydrogens in the tetraethylammonium cation suggests that the Hofmann elimination is a likely decomposition pathway, leading to the formation of triethylamine, ethene, and hydrogen fluoride, which then reacts with the hexafluorophosphate anion.

The proposed decomposition reaction is as follows:

[(C₂H₅)₄N]⁺[PF₆]⁻ → (C₂H₅)₃N + CH₂=CH₂ + HF + PF₅

This decomposition pathway highlights the generation of volatile and potentially corrosive byproducts upon thermal degradation.

Logical Relationships in Thermal Analysis

Caption: Logical workflow for thermal stability assessment.

References

- 1. This compound | 429-07-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. benchchem.com [benchchem.com]

- 10. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Tetraethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Tetraethylammonium Hexafluorophosphate (B91526) (CAS No. 429-07-2). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling procedures, and emergency protocols associated with this chemical.

Chemical and Physical Properties

Tetraethylammonium hexafluorophosphate is a colorless, crystalline solid. It is essential to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Molecular Formula | C8H20F6NP | [1] |

| Molecular Weight | 275.22 g/mol | [1][2][3] |

| Appearance | Colorless to off-white crystalline powder/solid | [2][4] |

| Melting Point | ≥300 °C (≥572 °F) | [5] |

| Solubility | Soluble in water, alcohol, and acetonitrile. | [2][5] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Stability | Stable under normal conditions. | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] The primary hazards are related to irritation and potential harm upon inhalation or ingestion.

| Hazard Class | Category | GHS Hazard Statement | References |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [1][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. | [1][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [1][4] |

| Acute Toxicity (Oral) | - | Harmful if swallowed. | [2][4] |

| Acute Toxicity (Inhalation) | - | Harmful if inhaled. | [2][4] |

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[7] Inhalation of dust can be harmful.[2] Acute effects of fluoride (B91410) exposure may include nose and throat irritation, coughing, and chest discomfort.[2]

-

Skin Contact: Causes skin irritation.[7] The material can cause inflammation of the skin on contact in some individuals.[2]

-

Eye Contact: Causes serious eye irritation.[7] Risk of serious damage to eyes.[2]

-

Ingestion: Harmful if swallowed.[2][4] Accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams may be fatal or cause serious health damage.[2] The fluoride ion can reduce serum calcium levels, potentially leading to fatal hypocalcemia.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from standard safety data sheet recommendations for handling hazardous chemicals.

3.1. Personal Protective Equipment (PPE) Protocol

This workflow outlines the necessary personal protective equipment to be used when handling this compound.

Caption: Personal Protective Equipment (PPE) Workflow.

Methodology:

-

Hand Protection: Always wear appropriate chemical-resistant gloves. Inspect gloves for any damage before use.

-

Eye and Face Protection: Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[6][8] A face shield may be necessary for larger quantities or when there is a risk of splashing.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6][8]

-

Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA-approved respirator.[3] Ensure adequate ventilation, such as working in a fume hood.[8]

3.2. First Aid Measures Protocol

This protocol details the immediate steps to be taken in case of accidental exposure.

Caption: First Aid Measures for Accidental Exposure.

Methodology:

-

Inhalation: If inhaled, move the individual to fresh air immediately.[7][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: If the substance enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][8] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.[8]

-

Ingestion: If swallowed, do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

3.3. Spill Response Protocol

This workflow provides a logical sequence of actions to take in the event of a spill.

Caption: Workflow for Responding to a Spill.

Methodology:

-

Initial Response: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[9]

-

Personal Protection: Before addressing the spill, don the appropriate personal protective equipment as outlined in the PPE protocol.[8][9]

-

Containment: Prevent the spread of the spilled material. For solid spills, avoid actions that could generate dust.[8]

-

Cleanup: Carefully sweep or vacuum the solid material and place it into a clearly labeled, sealed container for disposal.[8][9]

-

Decontamination: After the bulk of the material has been removed, clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the container with the spilled material as hazardous waste, following all applicable local, state, and federal regulations.[6][7]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] This substance is hygroscopic, so it should be protected from moisture.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[2] There are no limitations on the extinguishing agents for this substance.

-

Specific Hazards: Combustion may produce hazardous products including carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[2] Dust clouds may form an explosive mixture with air.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Disposal of this compound must be handled as hazardous waste. Consult with a licensed professional waste disposal service and adhere to all local, regional, and national regulations.[6][7] Do not allow the material to enter drains or the environment.[6]

References

- 1. Ammonium, tetraethyl-, hexafluorophosphate(1-) | C8H20F6NP | CID 9885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. テトラエチルアンモニウムヘキサフルオロホスファート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | 429-07-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. ww.chemblink.com [ww.chemblink.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hygroscopic Nature of Tetraethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium hexafluorophosphate (B91526) (TEAPF₆) is a quaternary ammonium (B1175870) salt widely utilized in various chemical applications, including as a supporting electrolyte in electrochemistry and as a phase-transfer catalyst. Its utility is intrinsically linked to its physicochemical properties, among which its hygroscopic nature is a critical consideration for handling, storage, and application. This technical guide provides a comprehensive overview of the hygroscopic characteristics of TEAPF₆, detailing its physical and chemical properties, best practices for handling and storage, and experimental protocols for the determination of water content.

Physicochemical Properties

TEAPF₆ is a white, crystalline powder. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₂₀F₆NP |

| Molecular Weight | 275.22 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >300 °C |

| Solubility | Soluble in water, alcohol, and acetonitrile. |

| Hygroscopicity | Hygroscopic |

Hygroscopic Nature of Tetraethylammonium Hexafluorophosphate

The term "hygroscopic" describes a substance's ability to attract and hold water molecules from the surrounding environment. This compound is designated as a hygroscopic material, meaning it will readily absorb moisture from the atmosphere. This property is primarily attributed to the strong interactions between water molecules and the ions of the salt.

-

Relative Humidity (RH): Higher ambient humidity will lead to a greater and faster absorption of water.

-

Temperature: Temperature can influence the kinetics of moisture uptake.

-

Surface Area: A larger surface area (e.g., a fine powder versus large crystals) will result in a faster rate of water absorption.

-

Purity of the Salt: Impurities can potentially influence the hygroscopic behavior.

The presence of absorbed water can have significant implications for the applications of TEAPF₆. For instance, in electrochemical systems, water can narrow the electrochemical window and react with other components of the electrolyte. In chemical reactions, water can act as an unwanted reactant, catalyst poison, or alter the reaction kinetics. Therefore, meticulous control over the water content of TEAPF₆ is paramount for obtaining reliable and reproducible experimental results.

Handling and Storage

Proper handling and storage procedures are essential to minimize water absorption by this compound.

General Handling Workflow

The following diagram illustrates a general workflow for handling a hygroscopic compound like TEAPF₆.

Caption: A general workflow for handling hygroscopic compounds like TEAPF₆.

Storage Recommendations

-

Inert Atmosphere: The most effective way to protect TEAPF₆ from atmospheric moisture is to store it under an inert atmosphere, such as in a nitrogen- or argon-filled glovebox.

-

Desiccators: If a glovebox is not available, store the compound in a tightly sealed container inside a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide, indicating silica (B1680970) gel).

-

Container Selection: Use containers with high-quality seals, such as those with PTFE-lined caps, to prevent moisture ingress.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the water content of and drying this compound. It is recommended to adapt these protocols based on the specific experimental requirements and available equipment.

Protocol for Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for the accurate determination of water content in a wide range of materials, including ionic liquids.

Objective: To quantify the water content of a sample of this compound.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Anhydrous methanol (B129727) or a specialized KF solvent

-

Hydranal™-Composite 5 (or equivalent) KF titrant

-

Gastight syringe or other suitable sample introduction device

-

This compound sample

Procedure:

-

System Preparation:

-

Ensure the KF titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Fill the titration vessel with anhydrous methanol or a specialized KF solvent.

-

Condition the solvent by running a pre-titration to neutralize any residual water in the vessel until a stable, low drift is achieved.

-

-

Titrant Standardization (for volumetric KF):

-

Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the conditioned solvent.

-

Titrate with the KF titrant to the endpoint.

-

Repeat the standardization at least three times and calculate the average titrant concentration (titer).

-

-

Sample Analysis:

-

Accurately weigh a sample of this compound (typically 0.1-1.0 g, depending on the expected water content and the type of KF titrator) in a dry container.

-

Quickly transfer the sample to the conditioned KF titration vessel.

-

Titrate the sample with the standardized KF titrant to the endpoint. The instrument will automatically calculate the amount of water in the sample.

-

-

Calculation:

-

The water content is typically expressed as a percentage (%) or in parts per million (ppm). The instrument software usually performs this calculation automatically.

-

The formula for calculating water content in a volumetric KF titration is:

where:

-

V_sample is the volume of titrant used for the sample (in mL).

-

V_blank is the volume of titrant used for a blank determination (if applicable, in mL).

-

Titer is the concentration of the KF titrant (in mg H₂O/mL).

-

W_sample is the weight of the sample (in mg).

-

-

Workflow for Karl Fischer Titration:

Caption: A simplified workflow for determining water content using Karl Fischer titration.

Protocol for Drying this compound

If the water content of TEAPF₆ is found to be above the acceptable limit for a specific application, a drying procedure is necessary.

Objective: To reduce the water content of a sample of this compound.

Method 1: Vacuum Drying

Materials:

-

Schlenk flask or other suitable vacuum-rated vessel

-

High-vacuum pump

-

Heating mantle or oil bath

-

Cold trap (recommended)

Procedure:

-

Place the TEAPF₆ sample in a Schlenk flask.

-

Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

-

Gradually apply vacuum to the flask.

-

Once a high vacuum is achieved, gently heat the sample. A temperature range of 50-80°C is a reasonable starting point, but the optimal temperature should be determined experimentally, ensuring it is well below the decomposition temperature of the salt.

-

Dry the sample under dynamic vacuum for several hours (e.g., 12-24 hours). The required time will depend on the initial water content, sample size, and drying temperature.

-

Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

-

Store the dried sample under an inert atmosphere or in a desiccator.

Method 2: Drying with a Desiccant

For less stringent drying requirements, storage over a strong desiccant can be effective.

Materials:

-

Desiccator

-

High-potency desiccant (e.g., phosphorus pentoxide (P₄O₁₀), anhydrous calcium sulfate (B86663) (Drierite®))

-

Container for the TEAPF₆ sample

Procedure:

-

Place a fresh, active desiccant in the bottom of a desiccator.

-

Place the TEAPF₆ sample in an open container (e.g., a watch glass or a beaker) on the desiccator plate.

-

Seal the desiccator and allow the sample to dry for an extended period (several days).

-

For more efficient drying, the desiccator can be evacuated.

Recommendations for Further Study

Due to the limited availability of specific quantitative data on the hygroscopic nature of this compound, further experimental characterization is highly recommended for applications where moisture content is a critical parameter.

-

Dynamic Vapor Sorption (DVS): This technique can be used to generate a moisture sorption isotherm, which provides quantitative data on the amount of water absorbed by the material at different relative humidity levels at a constant temperature.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of volatile components (including water) in a sample by measuring the change in mass as a function of temperature.

-

Impact of Water on Performance: For specific applications, it is advisable to conduct studies to quantify the effect of varying water concentrations on the performance of the system (e.g., electrochemical window, reaction yield, product purity).

By understanding and controlling the hygroscopic nature of this compound, researchers, scientists, and drug development professionals can ensure the reliability, reproducibility, and success of their experiments and processes.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tetraethylammonium Hexafluorophosphate

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of tetraethylammonium (B1195904) hexafluorophosphate (B91526), a compound of significant interest in electrochemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth crystallographic data, detailed experimental methodologies, and a logical workflow for crystal structure determination.

Core Crystallographic Data

The crystal structure of tetraethylammonium hexafluorophosphate ([N(C₂H₅)₄][PF₆]) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which provides key insights into the packing and intermolecular interactions of the tetraethylammonium cations and hexafluorophosphate anions in the solid state.

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Chemical Formula | C₈H₂₀F₆NP | |

| Formula Weight | 275.22 g/mol | |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Temperature | 298 K | [1] |

| Wavelength | 0.71073 Å | [1] |

Unit Cell Dimensions:

| Parameter | Value (Å) | Reference |

| a | 13.290(2) | [1] |

| b | 6.862(1) | [1] |

| c | 13.353(2) | [1] |

Unit Cell Angles:

| Parameter | Value (°) | Reference |

| α | 90 | [1] |

| β | 92.855(5) | [1] |

| γ | 90 | [1] |

Volume and Density:

| Parameter | Value | Reference |

| Volume (V) | 1217.5(3) ų | [1] |

| Z (Formula units per cell) | 4 | [1] |

| Calculated Density (ρcalcd) | 1.501 g/cm³ | [1] |

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.

I. Synthesis of this compound

A common method for the synthesis of this compound is through a salt metathesis reaction.

Materials:

-

Tetraethylammonium bromide ((C₂H₅)₄NBr)

-

Potassium hexafluorophosphate (KPF₆)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

An aqueous solution of potassium hexafluorophosphate is prepared by dissolving KPF₆ in deionized water.

-

Tetraethylammonium bromide is dissolved in dichloromethane.

-

The aqueous solution of KPF₆ is added to the dichloromethane solution of (C₂H₅)₄NBr.

-

The biphasic mixture is stirred vigorously at room temperature for several hours to facilitate the ion exchange.

-

The organic layer, containing the this compound product, is separated.

-

The organic phase is washed multiple times with deionized water to remove any remaining inorganic salts.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude this compound product as a solid.

II. Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing crystals of ionic compounds like this compound.

Materials:

-

Purified this compound

-

A suitable solvent in which the compound has moderate solubility (e.g., ethanol, acetonitrile, or a mixture with water).

Procedure:

-

A saturated or near-saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a location with stable temperature and minimal vibrations.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

III. Single-Crystal X-ray Diffraction

Data Collection:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), is used to irradiate the crystal.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods against the experimental diffraction data. This iterative process refines the atomic coordinates, and anisotropic displacement parameters.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Experimental Workflow Visualization

The logical flow of determining the crystal structure of this compound is illustrated in the following diagram.

References

In-Depth Technical Guide to the Purity Analysis of Tetraethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of tetraethylammonium (B1195904) hexafluorophosphate (B91526) (TEAPF₆), a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in electrochemical studies and as a research chemical in various scientific fields. The purity of TEAPF₆ is critical for ensuring the accuracy, reproducibility, and safety of experimental results, as even trace impurities can significantly impact its physicochemical properties and reactivity.

Common Impurities in Tetraethylammonium Hexafluorophosphate

The primary impurities in commercially available TEAPF₆ often stem from its synthesis, which typically involves a salt metathesis reaction between a tetraethylammonium halide (e.g., bromide or chloride) and a hexafluorophosphate salt. Consequently, the most prevalent impurities include:

-

Halide Ions: Residual chloride (Cl⁻) and bromide (Br⁻) ions are common inorganic impurities.

-

Water: Due to its hygroscopic nature, TEAPF₆ can absorb atmospheric moisture.

-

Organic Solvents: Residual solvents from the synthesis and purification processes may be present.

-

Other Tetraalkylammonium Salts: Incomplete reactions or side reactions can lead to the presence of other quaternary ammonium salts.

-

Hydrolysis Products: The hexafluorophosphate anion can undergo hydrolysis to form species such as monofluorophosphate (HPO₃F⁻) and difluorophosphate (PO₂F₂⁻).[1]

Analytical Techniques for Purity Assessment

A combination of chromatographic, spectroscopic, and thermal analysis techniques is employed to provide a complete purity profile of TEAPF₆.

Chromatography

High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay of the tetraethylammonium cation and the detection of organic impurities. Due to the ionic nature of the analyte, reversed-phase chromatography with an ion-pairing agent or a mixed-mode column is often employed.

Ion Chromatography (IC) is specifically used for the quantification of the hexafluorophosphate anion and other anionic impurities, particularly halide ions.